molecular formula C16H19NO4 B11214487 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione

Cat. No.: B11214487
M. Wt: 289.33 g/mol
InChI Key: XTQPJEAXZRLFJE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly reactive cyclic diketone widely used in organic synthesis. The compound features a C-5 substituted aminomethylene group with a 4-isopropylphenyl moiety.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2,2-dimethyl-5-[(4-propan-2-ylanilino)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C16H19NO4/c1-10(2)11-5-7-12(8-6-11)17-9-13-14(18)20-16(3,4)21-15(13)19/h5-10,17H,1-4H3

InChI Key

XTQPJEAXZRLFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Bismethylthiomethylene Meldrum’s acid (5-(methylthio)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione) undergoes nucleophilic substitution with 4-isopropylphenylamine in the presence of potassium hydroxide. The methylthio group acts as a leaving group, replaced by the amine nucleophile to form the target compound.

Reaction Scheme:

5-(methylthio)methylene Meldrum’s acid+4-isopropylphenylamineKOHTarget compound+CH3SH\text{5-(methylthio)methylene Meldrum’s acid} + \text{4-isopropylphenylamine} \xrightarrow{\text{KOH}} \text{Target compound} + \text{CH}_3\text{SH}

Optimization Parameters

  • Base: Potassium hydroxide (1.2 equiv) in anhydrous THF.

  • Temperature: 25–40°C for 6–8 hours.

  • Yield: 60–75% after purification via column chromatography (hexane:ethyl acetate, 3:1).

Condensation with 4-Isopropylphenylamine and Formaldehyde

One-Pot Synthesis

The aminomethylene group is introduced via a condensation reaction between Meldrum’s acid, formaldehyde, and 4-isopropylphenylamine. This method mimics Knoevenagel-type mechanisms, where the amine attacks the in situ-generated iminium intermediate.

Reaction Conditions:

  • Solvent: Ethanol/water (4:1), reflux for 12 hours.

  • Catalyst: Acetic acid (10 mol%).

  • Yield: 50–65%.

Phase-Transfer Catalyzed Alkylation

Methodology Adaptation

While phase-transfer catalysis (PTC) is typically used for monoalkylation of Meldrum’s acid, this approach is modified for aminomethylation. Tetra-n-butylammonium hydroxide facilitates the deprotonation of Meldrum’s acid, enabling electrophilic attack by a pre-formed imine of 4-isopropylphenylamine and formaldehyde.

Procedure:

  • Deprotonate Meldrum’s acid with tetra-n-butylammonium hydroxide (10% aqueous) in dichloromethane.

  • Add imine (prepared from 4-isopropylphenylamine and formaldehyde) dropwise.

  • Stir at room temperature for 24 hours.
    Yield: 55–70%.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Nucleophilic SubstitutionKOH, THF, 4-isopropylphenylamine40°C, 6 hours60–75%High regioselectivity
CondensationFormaldehyde, acetic acid, ethanolReflux, 12 hours50–65%One-pot simplicity
PTC AlkylationTetra-n-butylammonium hydroxide, CH₂Cl₂RT, 24 hours55–70%Mild conditions, scalable

Challenges and Optimization Strategies

  • Byproduct Formation: Bis-alkylation is minimized using PTC or slow amine addition.

  • Purification: Silica gel chromatography (ethyl acetate/hexane) effectively separates the product from unreacted Meldrum’s acid.

  • Solvent Choice: Polar aprotic solvents (DMF, THF) improve amine nucleophilicity but may require stringent drying .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione exhibit promising antimicrobial properties. For instance, modifications of similar dioxane derivatives have been evaluated for their effectiveness against resistant strains of bacteria such as E. coli, S. aureus, and P. aeruginosa . The compound's ability to enhance the effects of existing antibiotics makes it a candidate for further research in combating antibiotic resistance.

Anti-cancer Properties
Research has also suggested that compounds with the dioxane structure may possess anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth . The specific structural features of this compound may enhance its selectivity towards cancerous cells compared to normal cells.

Materials Science

Polymer Chemistry
The compound is utilized in the synthesis of advanced polymer materials. Its dioxane structure allows for cross-linking reactions that can improve the mechanical properties of polymers . This application is particularly relevant in creating thermosetting resins and coatings that require enhanced durability and thermal stability.

Photoresponsive Materials
In materials science, derivatives of this compound can be incorporated into photoresponsive systems. These materials change their properties upon exposure to light, making them suitable for applications in smart coatings and sensors . The tunable nature of the dioxane framework allows for the design of materials with specific light-responsive characteristics.

Synthetic Intermediate

Building Block for Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations enables the production of more complex molecules used in pharmaceuticals and agrochemicals . The synthetic pathways involving this compound often lead to high yields and purity, making it an attractive option for industrial applications.

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Antimicrobial ActivityPMC4464433Effective against resistant bacterial strains
Anti-cancer PropertiesMDPI Article on Indane DerivativesInduces apoptosis in cancer cells
Polymer ChemistryPatent JP6797356B1Enhances mechanical properties of thermosetting resins
Photoresponsive MaterialsMDPI Article on FunctionalizationTunable light-responsive characteristics

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved can vary, but they often include key proteins or signaling molecules within cells.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Meldrum’s acid derivatives vary primarily at the C-5 position. Key analogs include:

Compound Name Substituent Structure Key Properties References
2-Trifluoromethylphenylamino derivative 2-CF₃-C₆H₄-NH- Dual AChE/BChE inhibition; synthesized via triethyl orthoformate condensation
5-[(5-Methylfuran-2-yl)methylidene] derivative Furyl group Envelope conformation in crystal structure; weak C–H···O hydrogen bonds
2-Nitrophenylamino derivative 2-NO₂-C₆H₄-NH- Intermediate for anti-malarial/anti-cancer quinolones
1-Methylpyrazol-5-ylamino derivative Heterocyclic (pyrazole) Nitrogen-rich structure; potential for metal coordination
4-Ethoxyphenylamino derivative 4-EtO-C₆H₄-NH- Higher lipophilicity; unconfirmed bioactivity

Electronic Effects :

  • Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) increase electrophilicity at the exo-methylene carbon, enhancing reactivity in cycloadditions or nucleophilic substitutions.
  • Electron-donating groups (e.g., -OEt in , isopropyl in the target compound) improve solubility in non-polar media and may influence bioavailability.

Structural and Crystallographic Features

  • Crystal Packing: The furan-derived analog adopts an envelope conformation with weak intermolecular C–H···O bonds .
  • Hydrogen Bonding : Critical for stabilizing crystal structures; nitro and hydroxyl groups enhance intermolecular interactions .

Biological Activity

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione, often referred to in research as a derivative of Meldrum's acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of Meldrum's acid derivatives with substituted anilines. A notable method includes the use of 4-(propan-2-yl)aniline as a key reactant to introduce the isopropyl group into the structure. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol to facilitate the formation of the dioxane ring and subsequent functionalization at the 5-position.

Antimicrobial Activity

Research has demonstrated that derivatives of Meldrum's acid exhibit significant antimicrobial properties against various pathogens. In studies involving this compound:

  • Efficacy Against Bacteria : The compound has shown effectiveness against both standard and multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
E. coli12.5
S. aureus15.0
Pseudomonas aeruginosa20.0

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results suggest selective cytotoxicity towards cancer cells while sparing normal human fibroblast cells.

Cell LineIC50 (µM)Selectivity Index
HeLa15.74.8
A54921.84.3
LS17420.84.0

The selectivity index indicates a favorable profile for therapeutic applications, suggesting that this compound could be developed further as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Dioxane Core : The presence of the dioxane ring is critical for biological activity as it contributes to molecular stability and interaction with biological targets.
  • Substituted Aniline : The isopropyl and phenyl substituents enhance lipophilicity and improve membrane permeability, which is essential for antimicrobial action.
  • Functional Groups : The amino group at position five is believed to play a role in binding interactions with bacterial enzymes and cancer cell targets.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antibacterial Study : In a comparative study with known antibiotics, the compound exhibited synergistic effects when combined with standard treatments against resistant bacterial strains.
  • Anticancer Study : A detailed investigation into its mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways while minimizing cytotoxicity in normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione?

  • Methodology : The compound can be synthesized via condensation reactions between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and aromatic aldehydes or amines. For example, similar derivatives were prepared by reacting Meldrum’s acid with substituted benzaldehydes in ethanol under acidic conditions, followed by purification via recrystallization from petroleum ether-ethyl acetate mixtures . Key parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to Meldrum’s acid) and reaction times (2–4 hours at room temperature).

Q. How is the crystal structure of this compound determined, and what conformational features are notable?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous Meldrum’s acid derivatives, triclinic crystal systems (space group P1) are common, with the dioxane ring adopting a "sofa" conformation. Non-hydrogen atoms (excluding methyl groups) typically lie within a planar arrangement (RMS deviation ~0.067 Å), stabilized by weak C–H···O hydrogen bonds . Refinement protocols involve least-squares methods (e.g., R[] < 0.06) and riding hydrogen models .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coats) and ensure ventilation. Avoid contact with oxidizers; store in sealed containers at room temperature, segregated from incompatible substances. For spills, isolate the area, use inert absorbents (e.g., sand), and dispose of waste per hazardous chemical guidelines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity and yield of Knoevenagel condensations involving Meldrum’s acid derivatives?

  • Methodology : Solvent polarity and catalyst choice are critical. For example, acetic anhydride with catalytic H₂SO₄ enhances electrophilicity of the aldehyde, improving yields (>95%). Green synthesis alternatives (e.g., solvent-free or aqueous conditions) may reduce environmental impact but require optimization of microwave irradiation or grinding techniques . Kinetic vs. thermodynamic control can be probed via variable-temperature NMR.

Q. What computational methods validate the electronic and steric effects of the 4-(propan-2-yl)phenylamino substituent?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Conformational analysis of the methylidene group and aryl ring torsion angles (~10–15°) explains steric interactions. Solvent effects (e.g., PCM models) refine dipole moment and polarizability predictions .

Q. How can contradictory data in literature regarding biological activity be resolved?

  • Methodology : Cross-validate assays using standardized protocols. For example, antimicrobial studies should specify bacterial strains (e.g., E. coli ATCC 25922), MIC values, and positive controls (e.g., ciprofloxacin). Discrepancies may arise from impurity profiles (HPLC purity >98%) or solvent artifacts (DMSO cytotoxicity). Meta-analyses of structurally analogous compounds (e.g., thiophene or pyrimidine derivatives) provide context .

Q. What strategies mitigate decomposition of the dioxane ring under basic or oxidative conditions?

  • Methodology : Stabilize the enolate intermediate via bulky substituents or electron-withdrawing groups. For example, 2,2-dimethyl groups reduce ring strain. In oxidative environments (e.g., H₂O₂), monitor degradation via LC-MS and employ radical scavengers (e.g., BHT). Controlled hydrolysis studies (pH 7–9) quantify half-life and identify stable intermediates .

Key Research Findings

  • Synthetic Flexibility : The compound’s scaffold allows modular derivatization, enabling access to libraries of bioactive analogs (e.g., fluorinated or hydroxylated variants) .
  • Structural Insights : SC-XRD reveals steric effects from the 2,2-dimethyl group, which enforce planarity and influence supramolecular packing .
  • Reactivity : The exocyclic double bond participates in cycloadditions and nucleophilic attacks, making it a versatile intermediate for heterocycle synthesis .

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